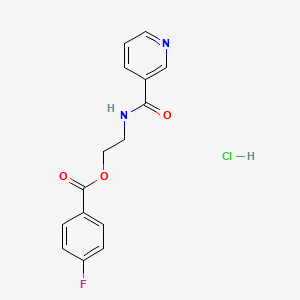

2-(Nicotinamido)ethyl 4-fluorobenzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

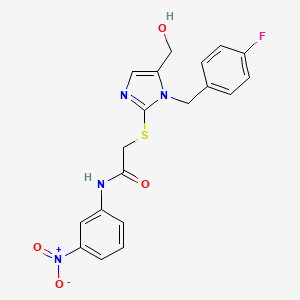

Übersicht

Beschreibung

Ethyl 4-fluorobenzoate is a clear colorless liquid . It’s used in laboratory chemicals . The linear formula is FC6H4CO2C2H5 . The CAS Number is 451-46-7 .

Molecular Structure Analysis

The molecular formula of Ethyl 4-fluorobenzoate is C9H9FO2 . The average mass is 168.165 Da and the monoisotopic mass is 168.058655 Da .Physical and Chemical Properties Analysis

Ethyl 4-fluorobenzoate has a refractive index of n20/D 1.486 (lit.) . The boiling point is 210 °C (lit.) . The density is 1.146 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Structural and Chemical Characterization

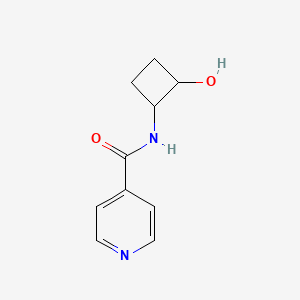

Nicotinamides, including compounds like 2-(Nicotinamido)ethyl 4-fluorobenzoate hydrochloride, have been explored for their versatile applications across various scientific fields due to their structural uniqueness and biological activities. The structural characterization of nicotinamide derivatives is crucial for understanding their biological activity. For instance, the structural characterization of the aquaporin inhibitor 2-nicotinamido-1,3,4-thiadiazole, a compound related to nicotinamides, has been carried out using X-ray crystallographic methods, NMR, UV-Visible and IR spectroscopies, and elemental analysis. These methods helped define the chemical connectivity essential for biological activity, highlighting the importance of structural analysis in the development of nicotinamide-based compounds (Burnett, Johnston, & Green, 2015).

Supramolecular Chemistry and Coordination Compounds

Nicotinamide has also been used as a supramolecular reagent in the synthesis of new copper(II) halogenobenzoates complexes, demonstrating its utility in creating supramolecular hydrogen-bonding-coordination chains and networks. These complexes, characterized by X-ray analysis and EPR spectroscopy, provide insight into the potential of nicotinamide derivatives in forming highly structured and functional supramolecular arrays (Halaška et al., 2016).

Pharmaceutical Co-crystals

The development of pharmaceutical co-crystals involving nicotinamide and other compounds, such as 2-chloro-4-nitrobenzoic acid, has been explored to enhance the properties of pharmaceuticals. These co-crystals, formed via hydrogen bonding, demonstrate improved thermal stability compared to the pure components, indicating the potential of nicotinamide derivatives in pharmaceutical formulation and drug delivery enhancement (Lemmerer, Esterhuysen, & Bernstein, 2010).

Imaging and Diagnostic Applications

Furthermore, nicotinamide derivatives like [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide have been developed for PET melanoma imaging. These compounds exhibit high tumor uptake and rapid body clearance, showcasing the potential of nicotinamide derivatives in non-invasive cancer diagnosis and the assessment of therapeutic responsiveness (Greguric et al., 2009).

Safety and Hazards

Ethyl 4-fluorobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Eigenschaften

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 4-fluorobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3.ClH/c16-13-5-3-11(4-6-13)15(20)21-9-8-18-14(19)12-2-1-7-17-10-12;/h1-7,10H,8-9H2,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRLHQYGJQWAEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816447 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-[(Morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2715950.png)

![N-cyclohexyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2715956.png)

![(Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2715960.png)

![N-(2,3-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2715961.png)

![N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715965.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2715969.png)

![3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-pyridin-3-ylmethyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2715970.png)

![3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715971.png)